![molecular formula C11H14N2O9 B12851729 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-carboxyhydroxymethyluridine is a modified nucleoside found in RNA. It is a derivative of uridine, where the 5-position of the uracil ring is substituted with a carboxyhydroxymethyl group. This compound plays a significant role in RNA stability and function, contributing to the proper folding and maintenance of RNA molecules .
Métodos De Preparación
The synthesis of 5-carboxyhydroxymethyluridine can be achieved through several methods. One approach involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation to 5-carboxymethyluridine and finally into the corresponding methyl esters . Another method starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol . These methods allow for the preparation of both (S)- and ®-diastereomers of the compound.
Análisis De Reacciones Químicas
5-carboxyhydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and acid catalysts for hydrolysis . The major products formed from these reactions are typically derivatives of uridine with modifications at the 5-position, such as 5-carboxymethyluridine and its methyl esters .
Aplicaciones Científicas De Investigación
5-carboxyhydroxymethyluridine has several scientific research applications. It is used to study RNA stability and folding, as well as the regulation of protein translation through modified uridine . This compound is also explored for its potential as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis. Additionally, it plays a role in the epitranscriptome, contributing to the regulation of various physiological RNA functions .
Mecanismo De Acción
The mechanism of action of 5-carboxyhydroxymethyluridine involves its incorporation into RNA, where it influences RNA stability and function. It interacts with specific enzymes, such as ALKBH4, which regulate the formation and metabolism of modified uridine . This interaction enhances protein translation efficiency and contributes to the proper execution of RNA modifications .
Comparación Con Compuestos Similares
5-carboxyhydroxymethyluridine can be compared with other modified uridines, such as 5-methoxycarbonylhydroxymethyluridine and 5-carboxymethyluridine . These compounds share similar structural modifications at the 5-position of the uracil ring but differ in their specific substituents. The unique carboxyhydroxymethyl group in 5-carboxyhydroxymethyluridine distinguishes it from other modified uridines and contributes to its specific functions in RNA stability and regulation .
Propiedades
Fórmula molecular |
C11H14N2O9 |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O9/c14-3-21-2-5-6(15)7(16)9(22-5)13-1-4(10(18)19)8(17)12-11(13)20/h1,5-7,9,14-16H,2-3H2,(H,18,19)(H,12,17,20)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
JWEHHNNNBDUERM-JXOAFFINSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCO)O)O)C(=O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCO)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)

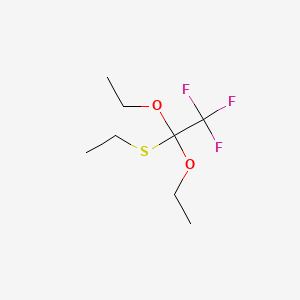

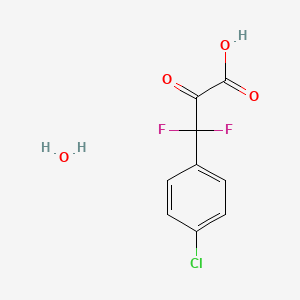

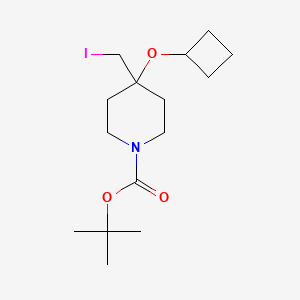
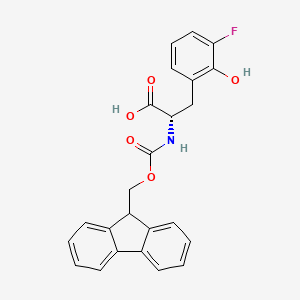
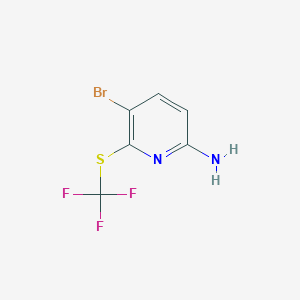
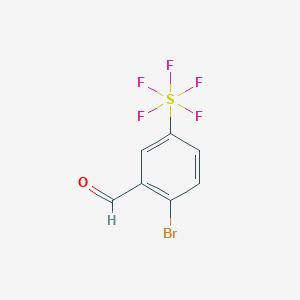

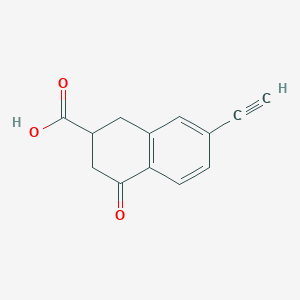
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
